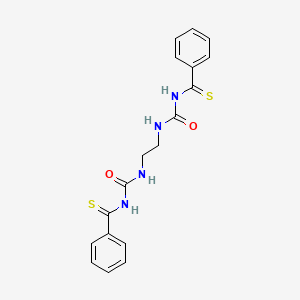![molecular formula C46H36O2S2Si2 B12528411 [Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] CAS No. 653601-75-3](/img/structure/B12528411.png)
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] is a complex organic compound that features a naphthalene core linked to diphenyl(phenylsulfanyl)silane groups through oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] typically involves the reaction of naphthalene-1,4-diol with diphenyl(phenylsulfanyl)silane in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous toluene or dichloromethane
Catalyst: Tetrabutylammonium fluoride (TBAF) or a similar fluoride source
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and implementing continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding alcohols or hydrocarbons
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Potential use in studying biological interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of [Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] involves its interaction with molecular targets through its phenylsulfanyl and naphthalene groups. These interactions can affect various biological pathways, including:
Molecular Targets: Enzymes, receptors, and other proteins
Pathways Involved: Signal transduction, metabolic pathways
類似化合物との比較
Similar Compounds
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]: Unique due to its specific structural arrangement and functional groups.
Diphenyl(phenylsulfanyl)silane: Lacks the naphthalene core, making it less complex.
Naphthalene-1,4-diol: Does not contain the silane groups, limiting its applications.
Uniqueness
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] stands out due to its combination of naphthalene and silane groups, providing unique chemical and physical properties that are not present in similar compounds.
This detailed article provides a comprehensive overview of [Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
653601-75-3 |
|---|---|
分子式 |
C46H36O2S2Si2 |
分子量 |
741.1 g/mol |
IUPAC名 |
[4-[diphenyl(phenylsulfanyl)silyl]oxynaphthalen-1-yl]oxy-diphenyl-phenylsulfanylsilane |
InChI |
InChI=1S/C46H36O2S2Si2/c1-7-21-37(22-8-1)49-51(39-25-11-3-12-26-39,40-27-13-4-14-28-40)47-45-35-36-46(44-34-20-19-33-43(44)45)48-52(41-29-15-5-16-30-41,42-31-17-6-18-32-42)50-38-23-9-2-10-24-38/h1-36H |
InChIキー |
KMFSSBMKELNFNQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(OC3=CC=C(C4=CC=CC=C43)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)SC7=CC=CC=C7)SC8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12528331.png)
phosphanium bromide](/img/structure/B12528337.png)
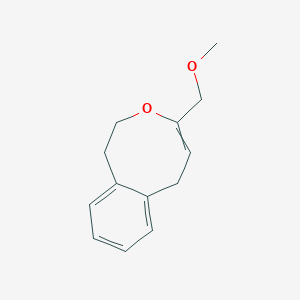
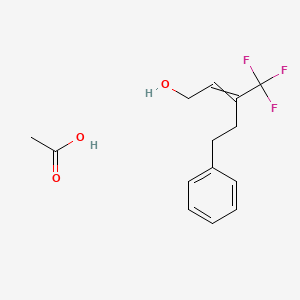
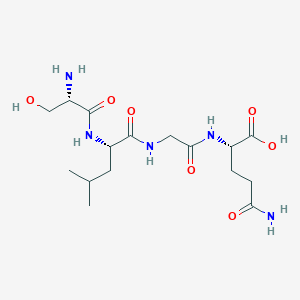
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)-](/img/structure/B12528372.png)
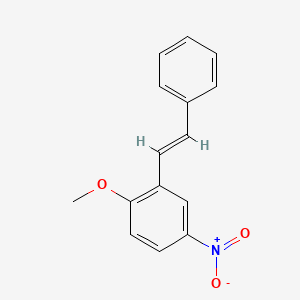
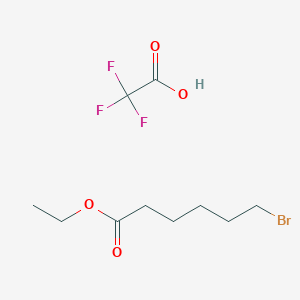
![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
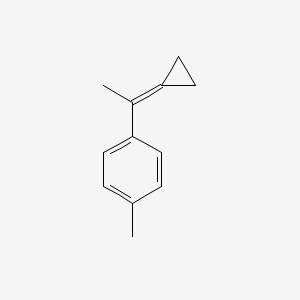
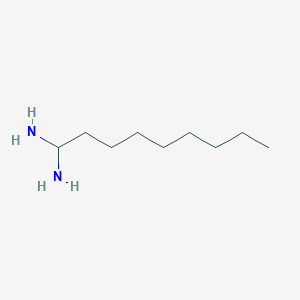
stannane](/img/structure/B12528426.png)
![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)
